![molecular formula C17H17ClN6O2 B2732790 3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921531-30-8](/img/structure/B2732790.png)

3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

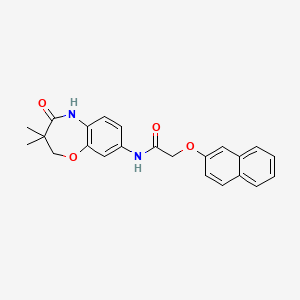

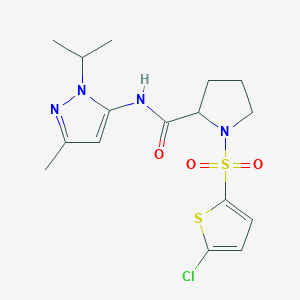

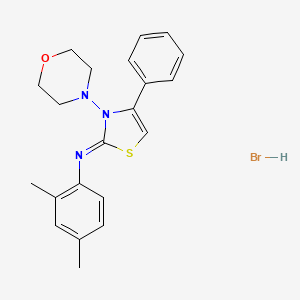

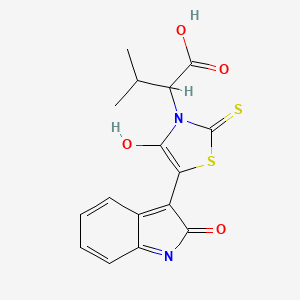

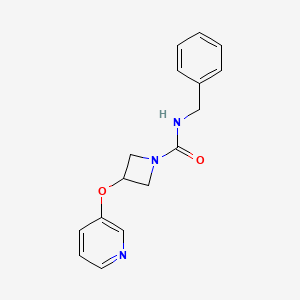

Triazolo-purine derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as heterocyclic compounds, which contain at least two different elements in their ring structure . Triazole compounds, in particular, contain two carbon and three nitrogen atoms in their five-membered aromatic azole chain .

Synthesis Analysis

The synthesis of similar compounds, such as piperazine and triazolo-pyrazine derivatives, has been reported . These compounds were synthesized in a single-step reaction and were fully characterized using 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Molecular Structure Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The molecular structure of these compounds plays a crucial role in their biological activity.科学的研究の応用

Heteroaromatization and Antimicrobial Activity

Heteroaromatization techniques have led to the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives, showcasing potential antimicrobial applications. These compounds, including various triazolo purine derivatives, have been evaluated for their antimicrobial efficacy, suggesting their relevance in developing new antimicrobial agents (El-Agrody et al., 2001).

Anticancer and Anti-Proliferative Agents

Triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized and assessed for their in vitro anti-proliferative activity against human cancer cell lines. Some derivatives demonstrated potent activity, comparable to standard drugs like doxorubicin, indicating their potential as anticancer agents (Ramya Sucharitha et al., 2021).

Medicinal Chemistry Applications

The structural modification of natural purines, including triazolo[4,3-e]purine derivatives, has been a focal point in drug discovery programs. These efforts have yielded compounds with significant therapeutic potential, acting as inhibitors of various kinases, phosphodiesterase, and xanthine oxidase, among other targets. Such modifications aim to enhance molecular diversity and address critical areas in medicinal chemistry (Lim & Dolzhenko, 2014).

Antifungal and Antimicrobial Derivatives

Research into tricyclic triazino and triazolo[4,3-e]purine derivatives has uncovered compounds with promising antineoplastic, anti-HIV-1, and antimicrobial activities. Specific derivatives have shown considerable activity against melanoma, lung cancer, and breast cancer cell lines, as well as moderate anti-HIV-1 activity, highlighting their potential for therapeutic applications (Ashour et al., 2012).

Synthesis and Structural Analysis

The synthesis and structural analysis of triazolo[4,3-e]purine derivatives and their analogs have been extensively studied, providing insights into their chemical properties and potential applications in developing new pharmaceuticals. Such studies include X-ray crystal analysis and vibrational spectroscopic studies, which help in understanding the molecular structure and potential reactivity of these compounds (Kuruvilla et al., 2018).

将来の方向性

The development of new antimicrobial drugs to counteract antimicrobial resistance (AMR) is a major focus in the field of medicinal chemistry . Compounds like “3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” could potentially play a role in this research. Further studies would be needed to explore their potential therapeutic applications.

特性

IUPAC Name |

8-(2-chlorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O2/c1-9(2)8-23-12-14(25)19-17(26)22(3)15(12)24-13(20-21-16(23)24)10-6-4-5-7-11(10)18/h4-7,9H,8H2,1-3H3,(H,19,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAXTPHFVNPRJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2732710.png)

![3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-4-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2732715.png)

![ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2732716.png)

![3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2732724.png)